

A Comparative Safety Assessment of Sodium Lauroyl Lactylate in Cosmetics

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For Researchers, Scientists, and Drug Development Professionals: An In-Depth Look at the Safety Profile of a Mild Surfactant Alternative

In the ever-evolving landscape of cosmetic formulation, the demand for ingredients that are both efficacious and demonstrably safe is paramount. This guide provides a comprehensive safety assessment of Sodium **Lauroyl Lactylate** (SLL), a popular anionic surfactant, and compares its performance against common alternatives such as Sodium Cocoyl Isethionate (SCI) and Decyl Glucoside. This analysis is based on publicly available data from reputable sources, including the Cosmetic Ingredient Review (CIR), and focuses on key toxicological endpoints: skin irritation, eye irritation, and skin sensitization.

Executive Summary

Sodium Lauroyl Lactylate has been deemed safe for use in cosmetic products by the Cosmetic Ingredient Review Expert Panel.[1][2] It consistently demonstrates a lower irritation potential compared to traditional surfactants like Sodium Lauryl Sulfate (SLS). While classified as a weak skin sensitizer in animal studies, it is generally well-tolerated by human skin at typical cosmetic use concentrations. This guide presents a detailed comparison of SLL with other mild surfactants, Sodium Cocoyl Isethionate and Decyl Glucoside, supported by quantitative data from various safety assessments.

Comparative Safety Data



The following tables summarize the available quantitative data for skin irritation, eye irritation, and skin sensitization for Sodium **Lauroyl Lactylate** and its alternatives.

Table 1: Skin Irritation Potential

Surfactan t	Test Method	Species	Concentr ation	Result	Primary Dermal Irritation Index (PDII) / Score	Referenc e
Sodium Lauroyl Lactylate	Rabbit Skin Irritation	Rabbit	10%	Non- irritating	Not specified	[3]
Sodium Lauroyl Lactylate	Rabbit Skin Irritation	Rabbit	Undiluted	Non- irritating	Not specified	[4]
Sodium Cocoyl Isethionate	Rabbit Skin Irritation	Rabbit	15%	Moderately irritating	4.2 / 8.0	[5]
Sodium Cocoyl Isethionate	Rabbit Skin Irritation	Rabbit	5%	Mildly irritating	1.38 / 8.0	[5]
Decyl Glucoside	Rabbit Skin Irritation	Rabbit	Various	Varies	0.0 - 4.6	[6]
Decyl Glucoside	Human Patch Test	Human	2.0% (a.i.)	Slightly irritating	Not specified	[6]

Table 2: Eye Irritation Potential



Surfactan t	Test Method	Species/S ystem	Concentr ation	Result	Score/Cla ssificatio n	Referenc e
Sodium Lauroyl Lactylate	Rabbit Eye Irritation	Rabbit	10%	Non- irritating	Not specified	[7]
Sodium Cocoyl Isethionate	Rabbit Eye Irritation	Rabbit	49%	Primary ocular irritant	MAS: 34.2	[5]
Sodium Cocoyl Isethionate	Rabbit Eye Irritation	Rabbit	15%	Ocular irritant	Not specified	[5]
Sodium Cocoyl Isethionate	Rabbit Eye Irritation	Rabbit	2.5%	Mild ocular irritant	Average score 24h: 3.0	[5]
Decyl Glucoside	HET-CAM	Chicken Embryo	Various	Non- to slightly irritating	Not specified	[6]
Caprylyl/C apryl Glucoside	Rabbit Eye Irritation	Rabbit	Undiluted	Severely irritating	Not specified	[6]

Table 3: Skin Sensitization Potential



Surfactan t	Test Method	Species	Concentr ation	Result	Stimulati on Index (SI) / Classifica tion	Referenc e
Sodium Lauroyl Lactylate	Local Lymph Node Assay (LLNA)	Mouse	Up to 50%	Weak sensitizer	Not specified	[3]
Sodium Lauroyl Lactylate	Guinea Pig Maximizati on Test	Guinea Pig	0.5% (challenge)	Weak sensitizer	Not specified	[3]
Sodium Cocoyl Isethionate	Local Lymph Node Assay (LLNA)	Mouse	10%, 25%, 50%	Not a sensitizer	SI: 0.46, 0.48, 0.56	[8]
Decyl Glucoside	Human Repeat Insult Patch Test (HRIPT)	Human	0.5%, 0.75%, 1.8% (in formulation)	Not irritating or sensitizing	Not applicable	[6]
C14 Glucoside	Local Lymph Node Assay (LLNA)	Mouse	5.9%	Skin sensitizer	Not specified	[6]

Table 4: Zein Test for Surfactant Mildness

The Zein test is an in vitro method used to assess the irritation potential of surfactants by measuring the amount of zein protein solubilized by a surfactant solution. A lower Zein value indicates a milder surfactant.



Surfactant	Zein Value (mg Zein dissolved/g solid surfactant)	Relative Mildness	Reference
Sodium Lauryl Sulfate (SLS)	High (benchmark for irritation)	Low	[9][10]
Sodium Cocoyl Isethionate	Lower than SLS	High	[9][10]
Alkyl Polyglucoside (e.g., Decyl Glucoside)	Lower than SLS	High	[10]
Sodium Lauroyl Lactylate	Data not specifically found in the reviewed literature, but generally regarded as a mild surfactant.	High	General Knowledge

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of safety data. Below are summaries of the standard protocols for the primary safety assessment tests.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is designed to assess the potential of a substance to induce skin sensitization in humans.

- Induction Phase: A small amount of the test material is applied to the skin of human volunteers under an occlusive or semi-occlusive patch for a specified period (e.g., 24-48 hours). This is repeated several times (typically 9 applications over 3 weeks) on the same site to induce a potential allergic response.
- Rest Phase: A rest period of approximately 2 weeks follows the induction phase, allowing for the development of any delayed hypersensitivity.



• Challenge Phase: The test material is applied to a new, untreated skin site. The site is observed for signs of an allergic reaction (e.g., erythema, edema) at specified time points (e.g., 48 and 72 hours) after patch removal.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

This in vitro test uses a reconstructed human epidermis model (e.g., EpiDerm TM) to assess the skin irritation potential of a substance.

- Tissue Culture: Reconstructed human epidermal tissues are cultured to form a multi-layered, differentiated epidermis.
- Test Substance Application: The test substance is applied topically to the surface of the tissue.
- Incubation: The tissues are incubated with the test substance for a defined period (e.g., 60 minutes).
- Viability Assessment: After incubation and a post-incubation period, the viability of the tissue is determined using a colorimetric assay (e.g., MTT assay). A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Bovine Corneal Opacity and Permeability (BCOP) Assay (OECD 437)

The BCOP assay is an in vitro method used to evaluate the potential for a substance to cause severe eye irritation or corrosion.

- Cornea Preparation: Corneas are isolated from the eyes of cattle obtained from a slaughterhouse.
- Test Substance Application: The test substance is applied to the epithelial surface of the cornea for a set duration.
- Opacity Measurement: The opacity of the cornea is measured using an opacitometer before and after exposure to the test substance.

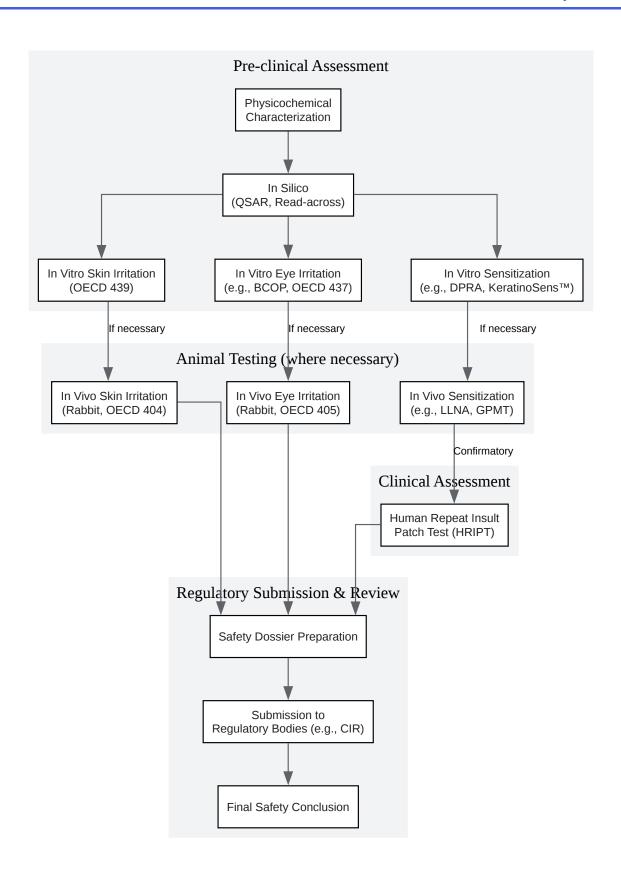


- Permeability Measurement: The permeability of the cornea is assessed by measuring the amount of fluorescein dye that passes through the cornea.
- In Vitro Irritancy Score (IVIS): The opacity and permeability values are used to calculate an IVIS, which is then used to classify the irritation potential of the substance.

Visualizing the Safety Assessment Workflow

The following diagram illustrates the typical workflow for assessing the safety of a cosmetic ingredient.





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Cosmetic Ingredient Safety Assessment Workflow



Conclusion

The data presented in this guide indicates that Sodium **Lauroyl Lactylate** is a mild surfactant with a favorable safety profile compared to some traditional and even other milder alternatives. Its low potential for skin and eye irritation makes it a suitable choice for a wide range of cosmetic and personal care products, including those intended for sensitive skin. While it is classified as a weak sensitizer in animal models, the risk of sensitization in humans at typical use concentrations appears to be low. As with any cosmetic ingredient, formulators should ensure that the final product is non-irritating and has undergone a thorough safety assessment. This comparative guide provides a solid foundation for researchers and drug development professionals to make informed decisions when selecting surfactants for their formulations.

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